F-12509A Cyclic Product K1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-12509A Cyclic Product K1 is a cyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been found to have a number of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for F-12509A cyclic product K1 involves a series of reactions that result in the formation of the target compound.
Starting Materials
L-tyrosine, L-phenylalanine, L-leucine, L-valine, L-proline, L-tryptophan, L-aspartic acid, L-glutamic acid, N,N-dimethylformamide, diethyl ether, acetic anhydride, triethylamine, sodium hydroxide, hydrochloric acid, sodium chloride, wate
Reaction
1. Protect the carboxylic acid groups of L-tyrosine, L-phenylalanine, L-leucine, L-valine, L-proline, L-tryptophan, L-aspartic acid, and L-glutamic acid using acetic anhydride and triethylamine., 2. Coupling reaction between the protected amino acids using N,N-dimethylformamide and triethylamine to form the linear peptide., 3. Cyclization of the linear peptide using sodium hydroxide to form the cyclic intermediate., 4. Deprotection of the cyclic intermediate using hydrochloric acid to obtain F-12509A cyclic product K1., 5. Purification of the product using diethyl ether and sodium chloride to obtain the final product.
Mechanism Of Action
The exact mechanism of action of F-12509A Cyclic Product K1 is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been suggested that the compound may act as an antioxidant by scavenging free radicals.
Biochemical And Physiological Effects
F-12509A Cyclic Product K1 has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, F-12509A Cyclic Product K1 has been found to have anti-inflammatory, anti-cancer, and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using F-12509A Cyclic Product K1 in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications in scientific research. The main limitation of using F-12509A Cyclic Product K1 in laboratory experiments is the lack of understanding of its exact mechanism of action.
Future Directions
There are a number of potential future directions for the study of F-12509A Cyclic Product K1. Possible future research could focus on further elucidating the exact mechanism of action of the compound, as well as exploring its potential applications in other areas of scientific research. In addition, further research could be conducted to explore the potential therapeutic applications of F-12509A Cyclic Product K1. Finally, further research could be conducted to explore the potential toxicity of F-12509A Cyclic Product K1.
Scientific Research Applications
F-12509A Cyclic Product K1 has a number of potential applications in scientific research. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, F-12509A Cyclic Product K1 has been studied for its potential anti-inflammatory, anti-cancer, and antioxidant properties.
properties
IUPAC Name |
(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3/t15?,16-,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPISMQVWKUDLY-IUDNQCFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC4=C(O3)C(=O)C=C(C4=O)O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.